Bis-Mal-PEG6 falls under the category of polyethylene glycol derivatives, specifically classified as a bifunctional crosslinker. It is commonly used in pharmaceutical research and development for creating conjugates that enhance the pharmacokinetic properties of therapeutic agents . The molecular weight of Bis-Mal-PEG6 is approximately 626.66 g/mol, and it is characterized by a high purity level, typically above 95% .
The synthesis of Bis-Mal-PEG6 generally involves several key steps:
Industrial production methods mirror these laboratory processes but are optimized for larger scale synthesis. Techniques such as continuous flow reactors are employed to enhance yield and purity during nucleophilic substitution and maleimide conjugation reactions.
The molecular structure of Bis-Mal-PEG6 features a central polyethylene glycol chain flanked by two maleimide functional groups. This configuration allows for effective interaction with thiol-containing molecules, facilitating the formation of stable thioether bonds.
Key structural data includes:
This structure is critical for its application in forming covalent bonds with thiol-containing biomolecules .
Bis-Mal-PEG6 undergoes several types of chemical reactions:
Common reagents used in these reactions include alkyl halides for nucleophilic substitution and thiol-containing compounds such as cysteine or glutathione for conjugation reactions .
The mechanism by which Bis-Mal-PEG6 operates involves its ability to form covalent bonds with thiol groups present on proteins or other biomolecules. Upon introduction to a biological environment, the maleimide groups react with free thiols to create stable thioether linkages. This process can be summarized as follows:
This mechanism enhances the stability and solubility of therapeutic agents while reducing their immunogenicity, thereby improving their pharmacokinetic profiles .
Bis-Mal-PEG6 exhibits several notable physical and chemical properties:
Relevant data includes:
These properties make Bis-Mal-PEG6 an effective linker for various biochemical applications .
Bis-Mal-PEG6 has diverse applications in scientific research and pharmaceutical development:
PEG’s utility in biomedicine stems from its unique physicochemical properties:
Table 1: Evolution of FDA-Approved PEGylated Therapeutics
Trade Name | PEGylated Entity | Indication | Year Approved |
---|---|---|---|
Adagen® | Adenosine deaminase | Severe combined immunodeficiency | 1990 |
Neulasta® | Granulocyte colony-stimulating factor | Chemotherapy-induced neutropenia | 2002 |
Cimzia® | Anti-TNF antibody fragment | Rheumatoid arthritis | 2008 |
Plegridy® | Interferon beta-1a | Multiple sclerosis | 2014 |
Skytrofa™ | Human growth hormone | Growth hormone deficiency | 2021 |
Izervay™ | RNA aptamer | Geographic atrophy (eye disorder) | 2023 |
PEGylation’s primary biomedical impact lies in extending plasma half-lives: Conjugation increases hydrodynamic radius, reducing renal filtration. For instance, PEGylated interferons exhibit 10-fold longer half-lives than native proteins, enabling weekly versus daily dosing [2] [5] [9]. Beyond proteins, PEG forms critical components of lipid nanoparticles (LNPs) in mRNA vaccines (e.g., Comirnaty®, Spikevax®), where its surface orientation governs particle stability and cellular uptake [2] [4].
Bifunctional PEG linkers contain two distinct reactive groups separated by a PEG spacer, enabling controlled assembly of complex bioconjugates. Their design addresses three critical challenges:
Advanced architectures include:
Bis-Mal-PEG6 (CAS# 2458811-07-7) exemplifies precision-engineered bifunctional linkers with defined structural attributes:
Molecular Architecture
Table 2: Comparative Analysis of Bis-Maleimide PEG Linkers
Property | Bis-Mal-PEG6 | Bis-Mal-PEG2 | Bis-Mal-C6 (alkyl) |
---|---|---|---|
Spacer Length | ~19.8 Å | ~11.5 Å | ~8.1 Å |
Solubility (H₂O) | >50 mg/mL | ~25 mg/mL | <5 mg/mL |
Conformational States (Coiled/Extended) | 53%/47% | 67%/33% | >90% extended |
Protein Dynamics Capture Efficiency | High | Moderate | Low |
Functional Advantages
Emerging Applications
Synthetic Accessibility: Bis-Mal-PEG6 is commercially available at reagent (≥98%) and GMP grades. Modular synthesis involves coupling Fmoc-PEG6-COOH to N-(2-aminoethyl)maleimide, followed by deprotection and purification via reverse-phase HPLC [1] [3].
Concluding Remarks
Bis-Mal-PEG6 epitomizes the convergence of rational molecular design and functional versatility in bioconjugation. Its defined structure addresses limitations of traditional polydisperse PEGs while enabling precise spatial control over biomolecular assemblies. As biomedical engineering advances toward increasingly complex therapeutic architectures, monodisperse bifunctional linkers will underpin innovations in targeted drug delivery, diagnostic imaging, and protein engineering. Future developments may focus on integrating stimuli-responsive elements within the PEG spacer to further enhance site-specific activation of conjugated therapeutics [3] [7] [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9